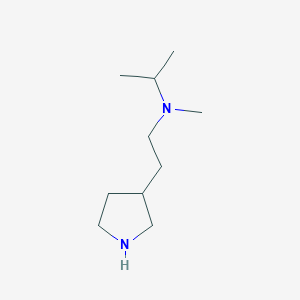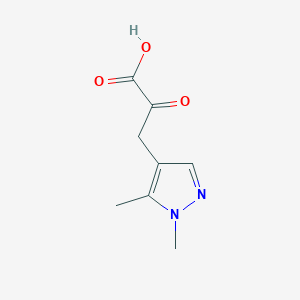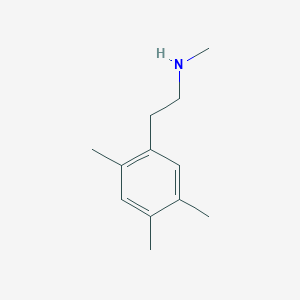
n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine typically involves the reaction of pyrrolidine with an appropriate alkylating agent. One common method is the alkylation of pyrrolidine with 2-bromo-N-methylpropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. For example, it may interact with opioid receptors, modulating pain perception and other physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: This compound is a κ-opioid receptor antagonist with high affinity for human, rat, and mouse receptors.
N-Methyl-2-pyrrolidone: An organic compound used as a solvent in various industrial applications.
Uniqueness
n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine is unique due to its specific structural features, including the pyrrolidine ring and the propan-2-amine backbone. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
N-methyl-N-(2-pyrrolidin-3-ylethyl)propan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(3)7-5-10-4-6-11-8-10/h9-11H,4-8H2,1-3H3 |
Clave InChI |
SLPOKKLAAMVDCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)




![2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)



